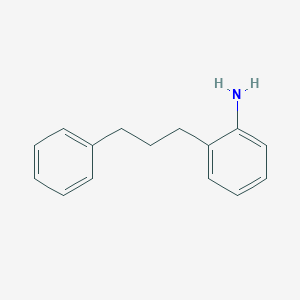

2-(3-Phenylpropyl)aniline

Description

General Significance of Aromatic Amines in Advanced Organic Synthesis

Aromatic amines, also known as arylamines, are a cornerstone class of organic compounds characterized by an amino group (-NH2) directly attached to an aromatic ring. numberanalytics.comwisdomlib.orgfiveable.me Their importance in organic chemistry is immense, primarily due to their versatility as synthetic intermediates and building blocks. numberanalytics.comamerigoscientific.com These compounds serve as essential precursors for a vast array of complex molecules, including pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.comamerigoscientific.comnumberanalytics.com The reactivity of aromatic amines is dictated by the interplay between the amino group and the aromatic system. The nitrogen's lone pair of electrons delocalizes into the aromatic ring, which makes them generally less basic than aliphatic amines but activates the ring towards electrophilic aromatic substitution. fiveable.me This electronic feature makes them highly valuable substrates in a multitude of chemical transformations. wisdomlib.org

The amino group itself is a key functional handle, participating in reactions like diazotization to form diazonium salts, which are crucial intermediates for creating azo dyes. fiveable.me Furthermore, aromatic amines are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. wisdomlib.orgamerigoscientific.com Their ability to act as nucleophiles and to undergo C-N bond-forming reactions, such as the renowned Buchwald-Hartwig amination, solidifies their role as indispensable tools for synthetic chemists. numberanalytics.comuni-regensburg.de The broad utility of aromatic amines in constructing complex molecular frameworks underscores their central role in driving innovation across the chemical sciences. numberanalytics.com

Structural Context of 2-(3-Phenylpropyl)aniline within Substituted Aniline (B41778) Derivatives

2-(3-Phenylpropyl)aniline is a specific derivative of aniline, the simplest aromatic amine. nih.gov Its structure features a 3-phenylpropyl group attached to the carbon atom at the ortho-position (position 2) relative to the amino group on the benzene (B151609) ring. nih.gov This substitution pattern places it within the family of phenylalkylated anilines. The molecule, with the chemical formula C₁₅H₁₇N, integrates the structural motifs of a primary arylamine with that of a substituted alkylbenzene. nih.govhoffmanchemicals.com

The key structural features are:

An aniline core , providing the characteristic nucleophilicity and reactivity of a primary aromatic amine.

A propyl linker , a three-carbon aliphatic chain that provides flexibility and separates the two aromatic rings.

The ortho-substitution of the bulky 3-phenylpropyl group introduces significant steric hindrance around the amino group. This steric crowding can influence its reactivity in comparison to its meta- or para-isomers, or to less hindered anilines. Furthermore, the presence of two distinct aromatic rings and a flexible alkyl chain allows for a range of potential intramolecular and intermolecular interactions, which can be exploited in the design of ligands or complex molecular architectures.

Research Landscape of Phenylalkylated Anilines in Contemporary Organic Chemistry

The field of contemporary organic chemistry shows sustained interest in phenylalkylated anilines due to their utility as versatile synthetic intermediates. Research often focuses on developing new synthetic methodologies to access these structures and on employing them as building blocks for more complex, high-value molecules. For instance, derivatives of phenylpropyl anilines are used as precursors in the synthesis of biologically active triazolopyrimidine compounds, which have been investigated as potential antimicrotubule agents. nih.gov

The synthesis of N-(3-phenylpropyl)aniline itself has been a subject of study, with methods like reductive amination being explored to optimize reaction conditions. rsc.org Furthermore, related structures, such as N-acylated derivatives like 2-chloro-N-(3-phenylpropyl)benzamide and 2-nitro-N-(3-phenylpropyl)benzamide, have been synthesized, indicating the utility of the phenylpropylamine scaffold in creating libraries of compounds for various research purposes, including the development of inhibitors for viral proteins. nih.gov The dual functionality of a reactive amine and a hydrocarbon tail makes these compounds suitable for creating molecules with specific physicochemical properties, for example, in the search for long-acting therapeutic agents. researchgate.net The ongoing research into these compounds highlights their role as valuable synthons in medicinal chemistry and materials science.

Direct Functionalization of Aromatic Rings for Phenylpropyl Introduction

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, bypassing the need for pre-functionalized starting materials. nih.gov This approach is particularly relevant for the introduction of a phenylpropyl group onto an aniline ring.

Regioselective C-H Functionalization Strategies at the Ortho-Position of Anilines

Achieving regioselectivity, particularly at the ortho-position of anilines, is a significant challenge in C-H functionalization. researchgate.net The amino group can act as a directing group, facilitating metal-catalyzed C-H activation at the adjacent ortho positions. nih.gov While many methods require N-protection of the aniline to ensure chemoselectivity and prevent N-arylation, recent advancements have demonstrated the feasibility of direct ortho-arylation of unprotected anilines. nih.govacs.org

One notable strategy employs a palladium catalyst with a cooperating ligand, [2,2′-bipyridin]-6(1H)-one, which drives both chemoselectivity and ortho-regioselectivity. nih.govacs.org This is achieved through kinetic differentiation in the product-forming step and a cooperating role in the C-H cleavage, where deprotonation of the NH moiety favors an anionic intermediate that directs ortho substitution. nih.govacs.org Although this method has been demonstrated for arylation, its adaptation for alkylation with a phenylpropyl group presents a promising avenue for the synthesis of 2-(3-Phenylpropyl)aniline.

Recent studies have also highlighted the use of iridium-catalyzed C-H borylation of anilines, which can be highly ortho-selective. nih.gov The resulting ortho-borylated anilines are versatile intermediates that can be further functionalized, for instance, through Suzuki-Miyaura cross-coupling to introduce the desired phenylpropyl group. The choice of the diboron reagent is crucial for balancing regioselectivity and the stability of the borylated product. nih.gov

Table 1: Comparison of Regioselective C-H Functionalization Strategies

| Strategy | Metal Catalyst | Directing Group | Key Advantage | Potential for Phenylpropyl Introduction |

| Palladium-Catalyzed Arylation | Palladium | Inherent NH2 (unprotected) | Avoids protection/deprotection steps | Adaptable for alkylation with suitable reagents |

| Iridium-Catalyzed Borylation | Iridium | Inherent NH2 | Forms versatile borylated intermediate | Subsequent cross-coupling with a phenylpropyl halide |

Catalytic Alkylation Approaches for Aryl C-H Bonds

Catalytic alkylation of aryl C-H bonds offers a direct route to introduce alkyl chains onto aromatic rings. nih.gov Transition metal catalysts, particularly palladium and nickel, have been instrumental in developing these transformations. nih.govmdpi.com These reactions can proceed through various mechanisms, including those involving chelation assistance to direct the alkylation to a specific position. mdpi.com

For the synthesis of 2-(3-Phenylpropyl)aniline, a directed approach would be advantageous. The amino group of the aniline could potentially serve as a directing group to facilitate ortho-alkylation. Palladium-catalyzed alkylation of C-H bonds with sp3 organotin reagents has been shown to be effective, with benzoquinone acting as a crucial promoter for the C-H activation and reductive elimination steps. researchgate.net This methodology has been successfully applied using directing groups like oxazoline and pyridine, suggesting its potential applicability to aniline derivatives. researchgate.net

Another emerging strategy involves the combination of light-driven hydrogen atom transfer (HAT) and nickel catalysis for the direct C(sp3) arylation of aliphatic C-H bonds. princeton.edu While this method focuses on arylating C-H bonds, its principles could potentially be adapted for the alkylation of aryl C-H bonds, where a photoredox catalyst generates an aryl radical that then couples with an alkyl partner.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

Application of Sonogashira Coupling and Buchwald–Hartwig Protocols to Related Systems

The Sonogashira coupling , a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org While not directly applicable for introducing a saturated phenylpropyl group, it can be used to synthesize precursors. For instance, a Sonogashira coupling of an ortho-haloaniline with phenylacetylene would yield a 2-(phenylethynyl)aniline derivative. nih.gov This intermediate could then be reduced to 2-(3-Phenylpropyl)aniline. The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups, making it a versatile method in the synthesis of complex molecules. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of a wide array of aryl amines. wikipedia.org While not directly used to form the C-C bond of the phenylpropyl group, it is a key method for creating the aniline core of related, more complex structures. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org The mechanism generally involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. nih.gov

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reactants | Catalysts | Relevance to 2-(3-Phenylpropyl)aniline Synthesis |

| Sonogashira Coupling | C(sp)-C(sp2) | Terminal alkyne, Aryl halide | Palladium, Copper | Synthesis of an alkynyl precursor, followed by reduction |

| Buchwald-Hartwig Amination | C(aryl)-N | Aryl halide, Amine | Palladium | Synthesis of the core aniline structure in related molecules |

Ullmann Reaction Variants for Anilination

The Ullmann condensation , or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to form aryl amines, ethers, and thioethers. wikipedia.org The specific C-N bond-forming reaction is often referred to as the Goldberg reaction. wikipedia.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern variants have been developed that utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. wikipedia.org

The Ullmann reaction for anilination serves as an alternative to the Buchwald-Hartwig amination for the formation of C-N bonds. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org While palladium-catalyzed methods are often preferred due to their broader scope and milder conditions, the Ullmann reaction remains a valuable tool, particularly in specific industrial applications.

Synthesis via Reduction of Nitrobenzene Derivatives

A classical and widely used approach for the synthesis of anilines involves the reduction of the corresponding nitrobenzene derivatives. chemguide.co.uk This method would entail the synthesis of 1-nitro-2-(3-phenylpropyl)benzene as a key intermediate. This intermediate can be prepared through various methods, such as a Suzuki-Miyaura coupling between a (3-phenylpropyl)boronic acid derivative and 1-halo-2-nitrobenzene.

Once the nitro-substituted precursor is obtained, the reduction of the nitro group to an amine can be achieved using a variety of reducing agents. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. qub.ac.uk This method is often clean and produces high yields.

Metal-Acid Systems: A mixture of a metal, such as tin, iron, or zinc, in the presence of a strong acid like hydrochloric acid is a traditional and effective method for nitro group reduction. chemguide.co.uk For example, tin and concentrated hydrochloric acid are commonly used to reduce nitrobenzene to the phenylammonium ion, which is then neutralized with a base to yield aniline. chemguide.co.uk

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, cyclohexene, or formic acid, in the presence of a catalyst to effect the reduction.

Carbon Monoxide and Water: Palladium nanoparticles have been shown to catalyze the reduction of nitroaromatics to amines using a mixture of carbon monoxide and water. mdpi.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. Density functional theory (DFT) studies on the reduction of nitrobenzene over a Pt(111) catalyst have elucidated the mechanistic pathway, suggesting a stepwise process involving the formation of nitrosobenzene and phenylhydroxylamine intermediates. qub.ac.uk

Table 3: Common Reducing Agents for Nitrobenzene to Aniline Conversion

| Reducing System | Key Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pressurized H₂, various solvents | Generally clean and high-yielding |

| Metal-Acid | Sn, HCl or Fe, HCl | Reflux | A classic and robust method |

| Transfer Hydrogenation | Hydrazine, Pd/C | Reflux | Avoids the use of high-pressure hydrogen gas |

| CO/H₂O | CO, H₂O, Pd nanoparticles | Elevated temperature and pressure | A more recent, industrially relevant method |

Advanced Synthetic Methodologies for 2-(3-Phenylpropyl)aniline and Related Structural Motifs

The synthesis of substituted anilines, such as 2-(3-Phenylpropyl)aniline, is a focal point in contemporary organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The development of efficient and selective synthetic routes is crucial for accessing structurally diverse aniline derivatives. This article explores advanced methodologies, including multi-component reactions, biocatalytic approaches, and strategies for synthesizing key precursors.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAYLHMFODWTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 2 3 Phenylpropyl Aniline

Electrophilic Aromatic Substitution Reactivity and Regioselectivity on the Aniline (B41778) Ring

The aniline ring of 2-(3-phenylpropyl)aniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the amino group (-NH2). This group increases the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). wikipedia.orglibretexts.org The amino group is classified as an activating, ortho, para-director. masterorganicchemistry.comyoutube.com This directing effect stems from the stabilization of the cationic intermediate (the arenium ion or sigma complex) formed during the substitution process. When an electrophile attacks at the ortho or para positions relative to the amino group, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. wikipedia.orgrsc.org Attack at the meta position does not allow for this charge delocalization onto the nitrogen, resulting in a less stable intermediate. wikipedia.org

However, the regioselectivity of electrophilic substitution on 2-(3-phenylpropyl)aniline is also influenced by the presence of the 3-phenylpropyl group at the ortho position. This alkyl group is also an activating, ortho, para-director, albeit weaker than the amino group. Its activating influence is primarily through an inductive effect. The key impact of the ortho-(3-phenylpropyl) group is steric hindrance. libretexts.org The bulkiness of this group can impede the approach of an electrophile to the adjacent ortho position (position 3). Consequently, electrophilic attack is most likely to occur at the para position (position 5) to the amino group, which is sterically more accessible. lkouniv.ac.inchemistrytalk.org The other ortho position (position 6) relative to the amino group will also be activated, but may experience some steric hindrance depending on the size of the incoming electrophile. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(3-Phenylpropyl)aniline

| Position of Substitution | Activating/Deactivating Influence | Steric Hindrance | Predicted Outcome |

| 3 (ortho to -NH2) | Activated by -NH2 | High | Minor product |

| 4 (meta to -NH2) | Deactivated | Low | Very minor/no product |

| 5 (para to -NH2) | Activated by -NH2 | Low | Major product |

| 6 (ortho to -NH2) | Activated by -NH2 | Moderate | Possible minor product |

Transformations Involving the Primary Amine Functionality

The primary amine group is a versatile functional handle that allows for a wide range of chemical transformations.

Diazotization Chemistry and Subsequent Derivatizations

Primary aromatic amines like 2-(3-phenylpropyl)aniline can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl). youtube.comacs.org The mechanism begins with the formation of the nitrosonium ion (NO+), which acts as the electrophile and is attacked by the nucleophilic nitrogen of the aniline. youtube.combyjus.com A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable aryl diazonium salt. youtube.com

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N2+) is an excellent leaving group (as nitrogen gas). rsc.org This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. geeksforgeeks.orgorganic-chemistry.org For instance, treatment of the diazonium salt of 2-(3-phenylpropyl)aniline with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce a chloro, bromo, or cyano group, respectively, onto the aromatic ring in place of the original amino group. wikipedia.orglscollege.ac.in These reactions are believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst. geeksforgeeks.orgwikipedia.org

Table 2: Examples of Sandmeyer Reactions for Derivatization of 2-(3-Phenylpropyl)aniline

| Reagent | Product | Reaction Name |

| CuCl / HCl | 1-Chloro-2-(3-phenylpropyl)benzene | Sandmeyer Reaction |

| CuBr / HBr | 1-Bromo-2-(3-phenylpropyl)benzene | Sandmeyer Reaction |

| CuCN / KCN | 2-(3-Phenylpropyl)benzonitrile | Sandmeyer Reaction |

| KI | 1-Iodo-2-(3-phenylpropyl)benzene | Sandmeyer-type Reaction |

| H2O, heat | 2-(3-Phenylpropyl)phenol | Sandmeyer-type Reaction |

Condensation Reactions Forming Imine Derivatives (Schiff Bases)

The primary amine of 2-(3-phenylpropyl)aniline can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. fiveable.mechemistrysteps.com This reversible, acid-catalyzed reaction begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. libretexts.orgopenstax.org This initial addition forms a tetrahedral intermediate called a carbinolamine. openstax.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgopenstax.org Elimination of water and subsequent deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an imine. libretexts.org

The stability and reactivity of the resulting imine can be influenced by the nature of the substituents on both the original aniline and the carbonyl compound. fiveable.me These imine derivatives are important intermediates in organic synthesis and can undergo further reactions, such as reduction to form secondary amines. fiveable.memasterorganicchemistry.com

Metal-Catalyzed Transformations and Their Mechanisms

The aniline functional group is a key participant in a variety of powerful metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry for forming carbon-nitrogen bonds.

Palladium-Catalyzed Reactions on Aniline Derivatives

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable methods for the synthesis of aryl amines. acs.orgnih.gov In the context of 2-(3-phenylpropyl)aniline, this reaction would typically involve the coupling of an aryl halide or triflate with the aniline in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve several key steps. wikipedia.orglibretexts.org First, a Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. libretexts.orgyoutube.com The aniline then coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amide complex. wikipedia.org The final step is reductive elimination, which forms the new C-N bond and regenerates the active Pd(0) catalyst, completing the cycle. libretexts.orgyoutube.com The choice of ligand on the palladium catalyst is crucial for the efficiency and scope of the reaction. wikipedia.orgmit.edu

Cobalt-Catalyzed Asymmetric Reactions of Aniline Derivatives

Cobalt catalysis has emerged as a powerful tool for various transformations, including asymmetric reactions involving anilines. Chiral cobalt complexes can be used to catalyze enantioselective reactions, such as the hydroamination of alkenes. nih.govacs.org In a potential asymmetric hydroamination involving an aniline derivative, a chiral cobalt catalyst could facilitate the addition of the N-H bond across a C=C double bond to create a new chiral center. researchgate.netnih.gov

The mechanisms of these reactions can be complex and varied. Some cobalt-catalyzed hydroaminations are proposed to proceed via a metal-hydride-mediated hydrogen atom transfer (HAT) mechanism. nih.govdicp.ac.cn This would involve the formation of a carbon-centered radical from the alkene, which then undergoes a C-N bond-forming step controlled by the chiral cobalt catalyst. nih.gov Another approach involves the use of chiral anionic cobalt(III) complexes which can act as phase-transfer catalysts, creating a specific chiral environment to induce asymmetry in reactions like iodocyclization. nih.gov The development of chiral cobalt catalysts, including those based on Salen-type ligands, continues to expand the possibilities for creating enantiomerically enriched amine derivatives. mdpi.comnih.gov

Copper-Catalyzed Radical Aminations

Copper-catalyzed reactions represent a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds. In the context of anilines, these reactions often proceed through radical mechanisms, offering pathways to complex nitrogen-containing molecules. While specific studies on 2-(3-Phenylpropyl)aniline are not extensively detailed in the literature, its reactivity can be inferred from established mechanisms for related aniline derivatives.

The generally accepted mechanism for copper-catalyzed amination often involves the initial formation of an amido-copper(I) intermediate. nih.gov This species can then react with various partners. In radical aminations, a single-electron transfer (SET) process is often proposed. For instance, a copper(I) amide complex can be excited, typically by light or heat, to reduce a substrate and generate a radical, while the copper is oxidized to copper(II). nih.gov Another pathway involves the equilibrium between an amino-copper(II) intermediate and a nitrogen-centered radical paired with a copper(I) complex. nih.gov

These copper-catalyzed C-H aminations can occur via either two-electron or SET mechanisms, heavily dependent on the substrate structure, ligands, and oxidants used. nih.gov For activated alkenes, reactions involving nitrogen radical intermediates are well-documented. nih.gov The process can be catalyzed cooperatively by both copper and other oxidants, such as MnO2. A plausible pathway involves the formation of a copper(II)-bis(oxazoline) complex, which then undergoes ligand exchange with the aniline derivative. nih.gov Thermal energy can then induce the formation of a nitrogen radical and a copper(I) species. nih.gov

For 2-(3-Phenylpropyl)aniline, the presence of the bulky ortho-substituent would likely introduce significant steric hindrance, potentially influencing the rate and regioselectivity of intermolecular reactions. However, in intramolecular scenarios, the propyl chain could be a site for C(sp³)-H amination, a reaction class where copper catalysis has proven effective for creating nitrogen-containing heterocycles like pyrrolidines under mild conditions. organic-chemistry.org Such intramolecular processes often involve the generation of a nitrogen-centered radical, which then abstracts a hydrogen atom, followed by radical oxidation to form the product. organic-chemistry.org

Table 1: General Conditions for Copper-Catalyzed Aminations

| Parameter | Typical Conditions | Role in Reaction |

|---|---|---|

| Catalyst | Cu(OAc)₂, Cu(OTf)₂ | Facilitates radical formation and C-N coupling. nih.govorganic-chemistry.org |

| Ligand | 2,2′-bipyridine, Bis(oxazoline) | Modulates catalyst reactivity and stability. nih.govorganic-chemistry.org |

| Oxidant | MnO₂, O₂ (air) | Regenerates the active catalytic species. nih.govnih.gov |

| Solvent | Dichloroethane, Toluene | Provides the reaction medium. nih.govorganic-chemistry.org |

| Temperature | 60-120 °C | Provides energy to overcome activation barriers. nih.govorganic-chemistry.org |

Radical-Mediated Reactions and C-N Bond Activation

The C-N bond in aniline derivatives is generally robust, but its activation and cleavage under transition-metal catalysis have become a significant strategy in organic synthesis. rsc.org These reactions allow for the disconnection of the C-N bond to generate useful carbon- and nitrogen-based nucleophiles for further transformations. rsc.org

Radical-mediated reactions are crucial in this context. For instance, the conversion of phenol (B47542) derivatives to anilines can be achieved through a radical-mediated process using hydroxamic acids as a source of N-centered radicals. researchgate.net While this is the reverse of C-N bond formation, it highlights the viability of radical pathways involving aniline-type structures.

Transition metals like ruthenium and rhodium are effective in catalyzing C-N bond cleavage. The first observation of unactivated aromatic C-N bond cleavage on a late-transition-metal center was achieved with a ruthenium complex and o-acylanilines. nih.gov The mechanism often involves the oxidative addition of the C-N bond to a low-valent metal center. rsc.org For 2-(3-Phenylpropyl)aniline, the ortho-acyl directing group is absent; however, the principle of metal insertion into the C-N bond remains relevant. The bulky phenylpropyl group could sterically influence the approach of the metal catalyst to the C-N bond, potentially requiring more forcing conditions.

In some cases, C-CN bond activation serves as a proxy for understanding C-N bond cleavage. These processes can be initiated by photolysis or the use of specific transition metal complexes, leading to the oxidative addition of the C-CN bond to the metal center. snnu.edu.cn The principles governing the cleavage of the inert C-N bond in 2-(3-Phenylpropyl)aniline would be analogous, relying on overcoming a significant thermodynamic barrier through catalysis. snnu.edu.cn

Table 2: Transition Metals Used in C-N Bond Activation

| Metal Catalyst System | Type of C-N Bond Activated | Reference |

|---|---|---|

| Ruthenium Complexes | Aryl C-N bond in o-acylanilines | nih.gov |

| Rhodium Complexes | C-N bond in N-cyano-N-phenyl-p-toluenesulfonamide | rsc.org |

| Nickel Complexes | C(aryl)-N bond in N-aryl amides | rsc.org |

| Palladium Complexes | Olefinic C(sp²)-N bond | rsc.org |

Influence of the Phenylpropyl Substituent on Aromatic and Amine Reactivity

The 3-phenylpropyl substituent at the ortho position of the aniline ring exerts a combination of electronic and steric effects that significantly modulate the reactivity of both the aromatic ring and the amino group.

Electronic Effects: The alkyl portion of the substituent (the propyl chain) is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group. doubtnut.comvedantu.com The amino group itself is a powerful activating group due to the delocalization of its lone pair of electrons into the benzene ring via resonance. doubtnut.comvedantu.com The combined electron-donating nature of the amino and alkyl groups makes the aromatic ring of 2-(3-Phenylpropyl)aniline highly susceptible to electrophilic aromatic substitution. libretexts.org However, the increased reactivity can also lead to challenges such as over-reaction (e.g., polyhalogenation) if not carefully controlled. libretexts.org

Steric Effects: The most pronounced influence of the 2-(3-phenylpropyl) group is steric hindrance. academicjournals.orgrsc.org This bulky group physically obstructs the positions adjacent to it—namely, the amino group (position 1) and the other ortho carbon (position 3). This steric crowding has several consequences:

Reduced Amine Basicity: Due to the "ortho effect," o-substituted anilines are typically weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing. doubtnut.com This is attributed to steric hindrance that impedes the solvation of the corresponding anilinium cation formed upon protonation.

Hindered Amine Nucleophilicity: The steric bulk around the nitrogen atom can slow down reactions where the amine acts as a nucleophile, such as in alkylation or acylation reactions. rsc.org

Directed Aromatic Substitution: In electrophilic aromatic substitution reactions, the bulky ortho-substituent will sterically disfavor substitution at the adjacent position 3, thereby directing incoming electrophiles primarily to the para position (position 5) relative to the strongly activating amino group.

Table 3: Comparison of pKa Values for Substituted Anilines

| Compound | Substituent | Position | pKa of Conjugate Acid | Primary Effect |

|---|---|---|---|---|

| Aniline | -H | - | 4.63 | Reference |

| p-Toluidine | -CH₃ | para | 5.08 | Electronic (EDG) |

| m-Toluidine | -CH₃ | meta | 4.70 | Electronic (EDG) |

| o-Toluidine | -CH₃ | ortho | 4.44 | Steric (Ortho Effect) |

| 2-(3-Phenylpropyl)aniline | -CH₂(CH₂)₂Ph | ortho | Est. < 4.6 | Steric (Ortho Effect) |

Note: The pKa value for 2-(3-Phenylpropyl)aniline is estimated based on the known ortho effect of bulky alkyl groups, which typically results in a lower basicity compared to aniline.

Computational and Theoretical Studies of 2 3 Phenylpropyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. scispace.commdpi.com This method is favored for its balance of accuracy and computational efficiency. mdpi.com For 2-(3-Phenylpropyl)aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. scispace.comresearchgate.net

The optimization process minimizes the total energy of the molecule, revealing the most stable conformer. The resulting geometry for 2-(3-Phenylpropyl)aniline would show the phenyl and aniline (B41778) rings connected by a flexible three-carbon propyl chain. The calculations would provide precise bond lengths, bond angles, and dihedral angles that characterize this lowest-energy state.

Table 1: Representative Optimized Geometrical Parameters for 2-(3-Phenylpropyl)aniline (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (aniline) | 1.40 |

| C-C (aniline ring avg.) | 1.39 | |

| C-C (propyl chain) | 1.53 | |

| C-H (aromatic avg.) | 1.08 | |

| **Bond Angles (°) ** | C-N-H | 112.0 |

| C-C-N (aniline) | 121.0 | |

| C-C-C (propyl chain) | 112.5 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comresearchgate.net

For 2-(3-Phenylpropyl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the π-system, reflecting its nucleophilic character. researchgate.net The LUMO is likely distributed over the π-systems of both the aniline and phenyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high kinetic stability. researchgate.net Quantum chemical calculations can provide precise energy values for these orbitals. mdpi.comthaiscience.info

Table 2: Predicted Frontier Orbital Energies for 2-(3-Phenylpropyl)aniline (Illustrative Data)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.15 | Indicates the electron-donating ability. |

| ELUMO | -0.25 | Indicates the electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | Relates to the chemical reactivity and stability of the molecule. |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's picture of chemical bonds and lone pairs. uni-muenchen.de This method provides a quantitative understanding of electron delocalization and intramolecular interactions by examining donor-acceptor relationships between filled (donor) and empty (acceptor) orbitals. wisc.edu

In 2-(3-Phenylpropyl)aniline, a key interaction revealed by NBO analysis would be the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbitals of the attached aniline ring (acceptor NBOs). This n → π* interaction is characteristic of anilines and contributes significantly to the molecule's electronic structure and stability. The strength of these delocalization effects is quantified using second-order perturbation theory, where a higher E(2) energy value signifies a stronger interaction. wisc.edu

Table 3: NBO Second-Order Perturbation Analysis for 2-(3-Phenylpropyl)aniline (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (Carom-Carom) | 45.5 | Lone pair delocalization into the aniline ring |

| σ (C-C) | σ* (C-H) | 2.8 | Hyperconjugation in the propyl chain |

| π (Carom-Carom) | π* (Carom-Carom) | 20.1 | π-electron delocalization within the phenyl ring |

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

For 2-(3-Phenylpropyl)aniline, the MEP map would show a region of high negative potential (red) centered around the nitrogen atom of the amino group, due to its lone pair of electrons. This site represents the primary center for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amino group, identifying them as sites for nucleophilic interaction. thaiscience.inforesearchgate.net The aromatic rings would exhibit moderately negative potential (yellow/green) above and below their planes, characteristic of π-systems.

Conformational Analysis and Intramolecular Interactions

The presence of the flexible propyl chain in 2-(3-Phenylpropyl)aniline allows for multiple spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis is a computational study aimed at identifying the different stable conformers and determining their relative energies.

By systematically rotating the key dihedral angles along the C-C bonds of the propyl linker and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. The results of such an analysis are crucial for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological activity. Intramolecular interactions, such as van der Waals forces or potential weak hydrogen bonds between the aniline's amino group and the distal phenyl ring, can also be identified and quantified.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com DFT calculations are commonly employed to determine the structures and energies of these species, allowing for the calculation of activation energies that govern the reaction rate. nih.govresearchgate.net

For 2-(3-Phenylpropyl)aniline, computational studies could explore various reaction mechanisms, including:

Electrophilic Aromatic Substitution: Modeling the attack of an electrophile on the aniline ring to predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to the amino group).

Reactions at the Amino Group: Investigating the mechanism of N-alkylation, N-acylation, or diazotization reactions.

Radical Reactions: As demonstrated in studies of related 3-phenylpropyl radicals, computational methods can determine the relative importance of fragmentation versus cyclization pathways, providing insight into the molecule's stability under radical conditions. nih.gov

By calculating the energy barriers for different potential pathways, these studies can predict the most likely reaction products under specific conditions, guiding synthetic efforts and providing a deeper understanding of the molecule's chemical behavior.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Key Conditions |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 13–45 | Argon, 80°C, K₃PO₄ base |

| Reductive alkylation | Rh/PPh₃ | 30–50 | H₂ atmosphere, THF solvent |

Advanced: How can regioselectivity challenges in synthesizing 2-(3-Phenylpropyl)aniline derivatives be addressed?

Methodological Answer:

Regioselectivity issues arise during electrophilic substitution or alkylation due to competing para/meta substitution. Strategies include:

- Directing groups : Introducing temporary groups (e.g., sulfonamides) to steer substitution to the ortho position .

- Steric control : Bulky substituents on the aniline ring limit access to certain positions, favoring the desired regiochemistry .

- Computational modeling : DFT calculations predict reactive sites, guiding experimental design .

Basic: What analytical techniques are critical for characterizing 2-(3-Phenylpropyl)aniline?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., phenylpropyl chain integration at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 226.16 g/mol) .

- Chromatography : HPLC purity analysis ensures >95% purity for biological assays .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for substituted anilines?

Methodological Answer:

Contradictions often stem from dynamic effects (e.g., rotational barriers) or solvent polarity. Solutions include:

- Variable-temperature NMR : Resolves splitting by slowing rotation (e.g., -40°C experiments) .

- COSY/NOESY : Correlates coupling constants to confirm spatial proximity of protons .

- Computational validation : DFT-predicted chemical shifts compared to experimental data .

Basic: What biological targets are associated with 2-(3-Phenylpropyl)aniline derivatives?

Methodological Answer:

Derivatives interact with neurotransmitter transporters:

- Dopamine transporter (DAT) : Substituents like fluorine or methoxy modulate binding affinity .

- Serotonin receptors : Electron-withdrawing groups (e.g., CF₃) enhance selectivity .

Q. Table 2: Substituent Effects on DAT Binding

| Substituent (R) | IC₅₀ (nM) | Selectivity (DAT vs. SERT) |

|---|---|---|

| -H | 120 | 1:1 |

| -CF₃ | 45 | 10:1 |

| -OCH₃ | 80 | 3:1 |

Advanced: How do structural modifications of 2-(3-Phenylpropyl)aniline impact its pharmacokinetic properties?

Methodological Answer:

Modifications alter logP, solubility, and metabolic stability:

- Lipophilicity : Adding alkyl chains (e.g., propyl) increases logP but reduces aqueous solubility .

- Metabolism : Fluorine substitution slows CYP450-mediated oxidation, improving half-life .

- Permeability : Tertiary amines enhance blood-brain barrier penetration vs. primary amines .

Basic: What are the material science applications of 2-(3-Phenylpropyl)aniline?

Methodological Answer:

The compound serves as a monomer in:

- Conductive polymers : Aniline derivatives form polyaniline analogs with tunable conductivity .

- Adhesives : The phenylpropyl group enhances polymer-substrate interactions .

Advanced: How can computational methods predict the reactivity of 2-(3-Phenylpropyl)aniline in novel reactions?

Methodological Answer:

- DFT calculations : Identify electrophilic/nucleophilic sites via Fukui indices .

- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .

- Machine learning : Train models on existing reaction databases to predict yields .

Basic: What safety protocols are essential when handling 2-(3-Phenylpropyl)aniline?

Methodological Answer:

- PPE : Gloves and goggles to prevent skin/eye contact (amine toxicity) .

- Ventilation : Use fume hoods due to volatility .

- Waste disposal : Neutralize with dilute HCl before disposal .

Advanced: How can researchers address low reproducibility in catalytic syntheses of 2-(3-Phenylpropyl)aniline?

Methodological Answer:

- Catalyst pre-activation : Reduce Pd(0) to Pd(II) in situ to maintain activity .

- Moisture control : Use molecular sieves in reactions sensitive to hydrolysis .

- Batch consistency : Standardize reagent sources (e.g., CAS 537041-64-8 for purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.